3-(Methoxydimethylsilyl)propanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSSi/c1-7-9(2,3)6-4-5-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRXALBJIVORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164009 | |
| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-97-7 | |
| Record name | 3-(Methoxydimethylsilyl)-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | EPA DSSTox | |
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| Record name | 3-(methoxydimethylsilyl)propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.370 | |
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| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 3 Methoxydimethylsilyl Propanethiol and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide a foundational route to obtaining 3-(methoxydimethylsilyl)propanethiol. These approaches typically involve the formation of the silicon-carbon and sulfur-carbon bonds in a controlled manner.
Reaction Pathways and Precursor Chemistry
The primary route for the synthesis of this compound involves the hydrosilylation of an unsaturated precursor, typically allyl mercaptan, with methoxydimethylsilane. This reaction is an example of a thiol-ene reaction, a type of click chemistry known for its high efficiency and selectivity. wikipedia.org The anti-Markovnikov addition of the silane (B1218182) to the alkene is the favored pathway, leading to the desired terminal thiol functional group.
Another significant pathway is the reaction of a haloalkylsilane, such as 3-chloropropyl(methoxydimethyl)silane, with a sulfur nucleophile like sodium hydrosulfide. This nucleophilic substitution reaction effectively introduces the thiol group at the terminus of the propyl chain.
The precursor chemistry is critical to the success of these syntheses. For the hydrosilylation route, the purity of the allyl mercaptan and methoxydimethylsilane is paramount to avoid side reactions. In the case of nucleophilic substitution, the reactivity of the leaving group on the alkylsilane and the choice of the sulfur source are key considerations.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, reaction temperature, and solvent.
For the hydrosilylation of allyl derivatives, platinum-based catalysts such as Karstedt's catalyst or Speier's catalyst are commonly employed. scirp.orgnih.gov However, rhodium-based catalysts have also shown high efficiency and selectivity, sometimes outperforming traditional platinum catalysts. nih.govnih.govresearchgate.net The catalyst loading is typically kept low, often in the parts-per-million range relative to the reactants, to ensure cost-effectiveness and minimize contamination of the final product. nih.gov
The reaction temperature plays a significant role in both the reaction rate and the selectivity. While higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions. For instance, in the hydrosilylation of allyl chloride, a related precursor, temperatures around 60°C have been found to be optimal when using certain rhodium catalysts. nih.govresearchgate.net
The choice of solvent can also influence the reaction outcome. While some syntheses can be performed neat, the use of a non-polar organic solvent can help to control the reaction temperature and facilitate the dissolution of reactants and catalysts.
Table 1: Optimization of Hydrosilylation Reaction for Allyl Derivatives
| Catalyst | Precursor | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Karstedt's Catalyst | Allylbenzene | 40 | 96 | >99 (β-adduct) | scirp.org |
| Platinum Black | Allylbenzene | 40 | 94 | >99 (β-adduct) | scirp.org |
| [Rh(μ-Cl)(dppbzF)]2 | Allyl Chloride | 60 | >95 | >99 | nih.govresearchgate.net |
| Speier's Catalyst | Allyl Chloride | 60 | 20 | Low | nih.govresearchgate.net |
Sol-Gel Based Synthesis Routes
The sol-gel process offers a versatile method for creating inorganic-organic hybrid materials where this compound can be a key component. This wet-chemical technique involves the hydrolysis and condensation of silicon alkoxides to form a "sol" (a colloidal solution) which then evolves into a "gel" (a solid-like network). chemrxiv.org
Incorporation of Silanes into Silica (B1680970) Matrices and Hybrid Systems
This compound and its trimethoxy analogue, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), can be readily incorporated into silica matrices through the sol-gel process. nih.govflinders.edu.au The methoxy (B1213986) groups on the silane undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanols can then co-condense with other hydrolyzed silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), to form a cross-linked silica network. The propylthiol group remains as a functional pendant group within the final material.
This approach allows for the creation of functionalized silica nanoparticles and coatings with a high density of thiol groups on their surface. nih.govmdpi.com These materials are of great interest for applications such as heavy metal adsorption, catalysis, and as platforms for further chemical modification.
Controlled Synthesis for Material Homogeneity and Nanoscale Properties
The homogeneity and nanoscale properties of the resulting sol-gel materials are highly dependent on the reaction conditions. The pH of the reaction medium is a critical parameter that influences the relative rates of hydrolysis and condensation. mdpi.com Acidic conditions (pH < 7) tend to favor hydrolysis, leading to more linear or weakly branched polymer chains. In contrast, basic conditions (pH > 7) promote condensation, resulting in more highly cross-linked, particulate structures. mdpi.com
The choice of solvent and the water-to-silane ratio are also important for controlling the final material properties. By carefully controlling these parameters, it is possible to synthesize materials with tailored porosity, surface area, and particle size. For example, the Stöber method is a well-established technique for producing monodisperse silica nanoparticles with controlled diameters. mdpi.com
Table 2: Influence of pH on Sol-Gel Synthesis of Silica Materials
| pH Range | Predominant Reaction | Resulting Structure | Reference |
|---|---|---|---|
| < 7 (Acidic) | Hydrolysis | Linear or weakly branched polymers | mdpi.com |
| > 7 (Basic) | Condensation | Highly cross-linked, particulate structures | mdpi.com |
Self-Assembly Directed Synthesis and Deposition Techniques
Self-assembly is a powerful bottom-up approach for creating highly ordered molecular structures on surfaces. For thiol-containing molecules like this compound, this technique is particularly effective for forming self-assembled monolayers (SAMs). nih.govsigmaaldrich.com
SAMs are formed by the spontaneous organization of molecules from solution or the gas phase onto a substrate. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, leading to the formation of a stable, semi-covalent bond. sigmaaldrich.com The alkyl chain and the terminal silane group then organize to minimize free energy, resulting in a densely packed and ordered monolayer. northwestern.edursc.org
The preparation of high-quality SAMs requires a clean environment and careful control over the deposition process. The substrate, typically a gold-coated surface, must be meticulously cleaned to remove any contaminants. The deposition is usually carried out by immersing the substrate in a dilute solution of the thiol in a suitable solvent, such as ethanol, for a period ranging from several hours to a couple of days to allow for the formation of a well-ordered monolayer. sigmaaldrich.com
The resulting SAMs can be characterized by various surface-sensitive techniques, including contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS), to determine their structure, thickness, and chemical composition. researchgate.net These functionalized surfaces have applications in areas such as biosensing, corrosion protection, and molecular electronics.
Mechanistic Investigations of Silane Coupling Agent Interactions
Hydrolysis and Condensation Reactions of Alkoxysilane Moieties
The initial and most critical step in the mechanism of action for 3-(Methoxydimethylsilyl)propanethiol involves the reaction of its methoxydimethylsilyl group with water. This leads to the formation of reactive silanol (B1196071) intermediates, which can then condense.
The hydrolysis of this compound is a chemical reaction where the methoxy (B1213986) group (-OCH₃) attached to the silicon atom is replaced by a hydroxyl group (-OH), forming a silanol and releasing methanol (B129727) as a byproduct. This reaction is a prerequisite for the silane (B1218182) to bond to an inorganic surface.
The rate of this hydrolysis reaction is highly dependent on the pH of the aqueous solution. researchgate.net Generally, the reaction is slow at a neutral pH of around 7. researchgate.net The hydrolysis is catalyzed by both acids and bases. researchgate.netresearchgate.net In acidic conditions (low pH), the oxygen atom of the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. In alkaline conditions (high pH), the hydroxide (B78521) ion directly attacks the silicon atom, facilitating the displacement of the methoxy group. nih.gov For many silane coupling agents, optimal hydrolysis is often achieved under slightly acidic conditions. researchgate.netresearchgate.net While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of silane hydrolysis are well-established for similar compounds like γ-methacryloxypropyltrimethoxysilane (MPS). researchgate.net For MPS, it was observed that longer times were necessary for complete hydrolysis under nearly neutral pH conditions. researchgate.net The pH also influences the stability of the resulting silanol groups; in acidic solutions, the condensation of silanols is slower, allowing for a longer shelf life of the hydrolyzed silane solution. Conversely, in alkaline solutions, the condensation reaction is significantly accelerated. researchgate.net
Table 1: Influence of pH on Silane Hydrolysis and Condensation Rates
| pH Condition | Hydrolysis Rate | Condensation Rate | Predominant Species |
| Acidic (e.g., pH 4-5) | Fast | Slow | Silanols |
| Neutral (e.g., pH ~7) | Very Slow | Slow | Partially hydrolyzed silane |
| Alkaline (e.g., pH > 8) | Fast | Very Fast | Siloxanes |
This table represents generalized trends for alkoxysilanes as detailed in the literature for compounds analogous to this compound. researchgate.net
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups. This process involves the elimination of a water molecule to form a stable siloxane bond (Si-O-Si). This condensation can occur between two hydrolyzed this compound molecules, leading to the formation of oligomers or a network structure in the solution or at an interface. researchgate.net
When applied to an inorganic substrate, the silanol groups of the hydrolyzed silane can also condense with hydroxyl groups present on the substrate's surface (e.g., Si-OH on silica (B1680970) or M-OH on metal oxides). This interfacial dehydration-condensation reaction is a critical step that anchors the silane molecule to the inorganic material. The reaction is driven by the formation of stable covalent bonds and the removal of water from the interface. The extent and nature of this condensation reaction can be influenced by factors such as temperature, the concentration of the silane, and the surface chemistry of the substrate.
Substrate and Polymer Bonding Mechanisms
Once the silane has hydrolyzed and condensed, it can interact with both the inorganic substrate and the organic polymer, fulfilling its role as a coupling agent.
The primary mechanism for adhesion to inorganic substrates involves the formation of covalent bonds. Inorganic materials such as glass, silica, and many metal oxides are characterized by the presence of hydroxyl groups on their surfaces. The silanol groups of the hydrolyzed this compound react with these surface hydroxyls through a condensation reaction, forming strong, durable M-O-Si bonds (where M can be Si, Al, Fe, etc.). researchgate.net This creates a robust link between the silane and the inorganic surface. The dimethylsilyl group of this particular silane means that after hydrolysis, it possesses one reactive silanol group for bonding, which can limit the extent of cross-linking compared to trimethoxy silanes. nist.gov
Simultaneously, the thiol (-SH) functional group at the propyl end of the this compound molecule is available to interact and form chemical bonds with an organic polymer matrix. cymitquimica.com The thiol group is known for its reactivity and can participate in various chemical reactions depending on the nature of the polymer. For example, it can react with unsaturated polymers (containing carbon-carbon double bonds) through thiol-ene reactions, or it can be incorporated into epoxy or urethane (B1682113) systems. cymitquimica.com This chemical bonding between the silane's functional tail and the polymer matrix ensures strong interfacial adhesion, leading to improved mechanical properties of the resulting composite material.
Influence of Molecular Architecture on Interfacial Coupling Efficiency
The specific structure of a silane coupling agent dictates its reactivity and the morphology of the interfacial region it creates. For this compound, both the single methoxy group and the terminal thiol group play critical roles in its performance.
Impact of the Alkoxy Group Structure and Number (e.g., methoxy vs. trimethoxy)
The number and type of alkoxy groups on the silicon atom fundamentally affect the hydrolysis and condensation reactions, which are the first steps in forming a bond with an inorganic substrate. This compound is a monofunctional silane, a characteristic that distinguishes its reaction kinetics and the structure of the resulting siloxane layer from its trifunctional (trimethoxy) analogues like (3-Mercaptopropyl)trimethoxysilane (B106455).
A key difference lies in the hydrolysis process. Monofunctional silanes undergo a single protonation and hydrolysis event to form a reactive silanol group (-SiOH). nih.gov In contrast, trifunctional silanes like trimethoxysilanes experience a stepwise protonation and hydrolysis of their three methoxy groups. nih.gov Hydrolysis is generally the rate-determining step in the initial phase of the coupling reaction. nih.gov
The rate of this hydrolysis is influenced by several factors, including the chemical environment (pH). Under acidic conditions, hydrolysis is reportedly faster for silanes with fewer alkoxy groups, whereas the opposite is true in basic conditions.
| Condition | Reactivity Order |
|---|---|
| Acidic | Dimethoxy > Trimethoxy > Diethoxy > Triethoxy |
| Basic | Trimethoxy > Dimethoxy > Triethoxy > Diethoxy |
The most significant impact of the alkoxy number is on the subsequent condensation phase. The single silanol group of hydrolyzed this compound can form a covalent bond with a hydroxyl group on an inorganic surface (e.g., silica) or it can react with another silanol to form a simple dimer. Trifunctional silanes, however, can form highly crosslinked oligomers and polymers known as silsesquioxanes. nih.gov This results in a much more complex, three-dimensional network at the interface compared to the simpler, more discrete bonding anticipated with a monofunctional silane.
Role of the Organofunctional Thiol Moiety
The organofunctional group dictates the silane's interaction with the organic polymer matrix. The thiol (-SH) group in this compound is highly reactive and particularly effective in coupling with sulfur-cured elastomers and other polymers. sinosil.com
Research comparing mercapto-silanes with sulfide-silanes (which contain -S-S- or -S-S-S-S- linkages) reveals the distinct role of the thiol moiety. Mercapto-silanes are known to provide an improved state of silica dispersion in tire tread compounds, leading to a better balance of properties like wet grip and rolling resistance. utwente.nlkglmeridian.comresearchgate.net This is attributed to the direct reaction mechanism of the thiol group. Unlike sulfide (B99878) silanes that require the sulfur bridge to break at high temperatures to react with the polymer, the mercapto group can react directly with the double bonds of an unsaturated rubber in the presence of curatives. kglmeridian.comresearchgate.net This high reactivity can, however, lead to processing challenges such as increased Mooney viscosity and shorter scorch times (premature curing). utwente.nlkglmeridian.com
The thiol group's ability to participate in "thiol-ene" click reactions makes it a versatile functional group for creating strong covalent bonds with a variety of polymer backbones. mdpi.comnih.gov This direct chemical linkage is fundamental to the improved mechanical properties, such as tensile strength and wear resistance, observed in the final composite materials. sinosil.com
Theoretical Models Explaining Silane Coupling Action
Several theories have been proposed to explain how a small amount of silane at the interface can have such a profound impact on the performance of composite materials. These models are not mutually exclusive and can collectively describe the complex interactions at the filler-polymer boundary.
Chemical Bonding (Valency) Theory
The most widely accepted and oldest model is the Chemical Bonding Theory. hengdasilane.comiotasilica.com This theory posits that the silane coupling agent acts as a true molecular bridge, forming strong, durable covalent bonds with both the inorganic filler and the organic polymer matrix. hengdasilane.comiotasilica.comresearchgate.net
The process for this compound under this model involves two key steps:
Reaction with the Inorganic Surface : In the presence of water, the methoxy group hydrolyzes to form a highly reactive silanol group (Si-OH). shinetsusilicones.com This silanol then undergoes a condensation reaction with hydroxyl groups (-OH) present on the surface of inorganic fillers like silica, forming a stable, covalent siloxane bond (Si-O-Si or Si-O-filler). nist.govdtic.mil
Reaction with the Organic Matrix : Simultaneously, the organofunctional thiol group at the other end of the molecule reacts and forms a covalent bond with the polymer matrix. iotasilica.com In rubber composites, this involves the thiol group bonding with the polymer chains during the vulcanization process. sinosil.com
Physical Adsorption and Interfacial Layer Theories
While the Chemical Bonding Theory is foundational, other models suggest the interface is more complex than a simple monolayer of bridges. These theories account for the presence of a multi-layered "interphase" region. raajournal.comresearchgate.net
This interphase is described as having several layers:
Chemisorbed Layer : This is the layer of silane molecules covalently bonded directly to the inorganic surface, as described by the Chemical Bonding Theory. raajournal.com
Physisorbed Layer : On top of the chemisorbed layer, additional silane molecules can be physically adsorbed through weaker forces like hydrogen bonds or van der Waals interactions. raajournal.comresearchgate.net These physisorbed layers are not covalently bonded to the filler surface. researchgate.net
According to these theories, the structure of the interphase is complex and includes:
An Interpenetrating Network (IPN) : This model suggests that the polymer matrix can penetrate into the siloxane network formed by the coupling agent, creating a gradient and diffuse interphase rather than a sharp boundary. raajournal.com This intermingling enhances adhesion and the toughness of the composite.
Deformable Layer : The siloxane network at the interface can act as a deformable layer that can relieve stresses built up at the interface between the rigid filler and the more flexible polymer, particularly those arising from thermal expansion differences.
Studies have shown that silane molecules may first adsorb onto the silica surface through physical forces like hydrogen bonds and dispersion forces before the covalent grafting reaction occurs. researchgate.net The physisorbed silane layers, while not as strongly bound as the chemisorbed ones, can still contribute to the composite's properties by diffusing into the bulk polymer matrix or acting as a lubricant during processing. raajournal.comresearchgate.net
Surface Engineering and Functionalization Via 3 Methoxydimethylsilyl Propanethiol
Functionalization of Inorganic Substrate Surfaces
The methoxydimethylsilyl group of 3-(Methoxydimethylsilyl)propanethiol allows for its covalent attachment to inorganic surfaces that possess hydroxyl groups, such as metal oxides, glass, and silicon wafers. This process, known as silanization, forms a stable, covalently bound organic layer on the inorganic substrate, introducing the thiol functionality for subsequent applications.
The surfaces of metal oxides and glass are rich in hydroxyl (-OH) groups, which serve as active sites for the grafting of this compound. The methoxy (B1213986) group of the silane (B1218182) reacts with these surface hydroxyls, typically in the presence of trace amounts of water, to form stable siloxane (Si-O-Si) bonds. This reaction results in the covalent immobilization of the propanethiol moiety onto the surface.
The presence of the terminal thiol (-SH) groups on the functionalized surface opens up a wide range of possibilities for further modification. For instance, these thiol groups exhibit a high affinity for noble metals, enabling the controlled assembly of metal nanoparticles. This has been demonstrated in the functionalization of glass surfaces where the grafted thiol groups act as anchor points for the assembly of gold or silver nanoparticles, leading to the formation of self-assembled metallic nanoparticle monolayers. researchgate.netmdpi.com
The effectiveness of the grafting process can be influenced by several factors, including the concentration of the silane solution, the reaction time, and the presence of a catalyst. The resulting functionalized surfaces can exhibit altered properties such as hydrophobicity and chemical reactivity, depending on the density and orientation of the grafted molecules. cymitquimica.com
Table 1: Research Findings on Grafting this compound onto Metal Oxides and Glass
| Substrate | Functionalization Method | Key Findings | Reference |
| Glass | Silanization with (3-Mercaptopropyl)trimethoxysilane (B106455) | Enables the chemical reaction of free terminal sulfhydryl (-SH) functional groups. researchgate.net | researchgate.net |
| Glass | Silanization with MPTMS and MPTES | Creates a thioalkylated surface with high affinity for silver nanoparticles (AgNPs). mdpi.com | mdpi.com |
| Silica (B1680970) Nanoparticles | Grafting with MPTMS | Organic functional groups are successfully grafted onto the nanosilica surface. researchgate.net | researchgate.net |
Silicon wafers, the cornerstone of the microelectronics industry, possess a native oxide layer (silicon dioxide, SiO₂) on their surface, which is rich in silanol (B1196071) (Si-OH) groups. These groups provide ideal reaction sites for the covalent attachment of this compound. The modification process is analogous to that on glass and metal oxides, involving the formation of robust siloxane bonds between the silane and the wafer surface.
The resulting thiol-terminated surface on the silicon wafer can be utilized for various applications in soft lithography and molecular electronics. fz-juelich.de For instance, the thiol groups can serve as a linking layer for the attachment of other organic molecules or for the direct patterning of metal structures. fz-juelich.de The modification of silicon surfaces with organosilanes can significantly alter their surface energy, which is a critical parameter in many microfabrication processes. fz-juelich.de
Research has shown that the quality of the resulting organic layer is dependent on the surface preparation of the silicon wafer and the reaction conditions. Proper cleaning and activation of the surface are crucial to ensure a high density of reactive sites for the silanization reaction. up.pt
Table 2: Research Findings on Surface Modification of Silicon Wafers
| Surface Treatment | Key Findings | Reference |
| Piranha cleaning followed by vapor-phase deposition of fluorosilanes | Surface wettability can be considerably modified from hydrophilic to hydrophobic. up.pt | up.pt |
| Deposition of temperature-responsive star polymers | Successful formation of uniform stable polymeric films for simple Si surface modification. nih.gov | nih.gov |
| Chemical attachment of organosilane self-assembled monolayers | Creation of surfaces with specific properties for soft lithography applications. fz-juelich.de | fz-juelich.de |
Surface Modification of Polymer Substrates
While the covalent attachment of this compound is most direct on hydroxyl-rich inorganic surfaces, its application can be extended to polymer substrates through various surface activation and modification strategies.
Poly(dimethylsiloxane) (PDMS) is a widely used silicone polymer in microfluidics and biomedical devices. Although the bulk material lacks reactive hydroxyl groups, its surface can be activated to introduce silanol groups. A common method for this is oxygen plasma treatment, which oxidizes the surface, removing methyl groups and creating a silica-like layer with reactive Si-OH groups. researchgate.net
Once the PDMS surface is activated, this compound can be covalently attached through the same silanization chemistry used for inorganic substrates. This modification introduces thiol functionalities onto the PDMS surface, which can then be used to alter its properties, such as reducing its inherent hydrophobicity or for the subsequent immobilization of biomolecules. researchgate.netnih.gov
The stability and effectiveness of the modification depend on the parameters of the plasma treatment and the silanization process. Research has demonstrated that such surface modifications can lead to long-term changes in surface properties, which is crucial for the performance of PDMS-based devices. nih.gov
Poly(methyl methacrylate) (PMMA) is another important polymer, particularly in optics and microfabrication. Direct covalent attachment of this compound to the native PMMA surface is challenging due to the lack of reactive groups. However, the surface of PMMA can be modified to introduce functionalities that can react with the silane.
One approach is to use surface treatments like ultraviolet (UV) irradiation or plasma treatment to introduce hydroxyl or carboxyl groups on the PMMA surface. nih.govresearchgate.net These activated surfaces can then potentially react with the methoxy groups of the silane, although the efficiency might be lower compared to inorganic substrates.
Another strategy involves the use of adhesion promoters or primer layers that are compatible with both the PMMA surface and the silane. For instance, a thin layer of a material that can be functionalized with hydroxyl groups could be deposited on the PMMA before the silanization step. The thiol groups introduced by the silane can then be used to improve the adhesion of subsequent layers or to introduce specific chemical functionalities. nih.gov
Table 3: Research Findings on Polymer Surface Modification
| Polymer | Modification Method | Key Findings | Reference |
| PDMS | Oxygen plasma treatment and silanization | Increases hydrophilicity and alters surface morphology. nih.gov | nih.gov |
| PMMA | Oxygen plasma followed by coating with (3-aminopropyl)triethoxysilane (3-APTES) | Significantly improved interfacial adhesion strength. nih.gov | nih.gov |
| PMMA | UV irradiation | Increases the hydrophilicity of the PMMA surface by generating carboxyl groups. nih.gov | nih.gov |
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound has the molecular structure conducive to forming SAMs on appropriate substrates. The methoxydimethylsilyl group acts as the headgroup that binds to the substrate, while the propyl chain and the terminal thiol group constitute the backbone and the tail group, respectively.
On hydroxylated surfaces like silicon oxide and glass, the methoxydimethylsilyl groups can react to form a covalently bound, cross-linked siloxane network, leading to the formation of a robust monolayer. The intermolecular van der Waals interactions between the propyl chains contribute to the ordering of the molecules within the monolayer.
The terminal thiol groups of the SAM can then be used to control the interfacial properties of the substrate. For instance, they can be used to attach nanoparticles, biomolecules, or other organic layers. The formation of well-ordered SAMs is a versatile strategy for creating surfaces with precisely controlled chemical and physical properties. researchgate.netbwise.kr The quality of the SAM is influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, and the deposition time.
Assembly on Noble Metal Substrates (e.g., gold, Au(111))
The thiol group of this compound exhibits a strong affinity for noble metal surfaces, particularly gold. This affinity drives the self-assembly process, leading to the formation of a dense and organized monolayer on the substrate. On a crystalline gold surface, such as Au(111), the thiol group chemisorbs onto the gold, forming a stable gold-thiolate bond. This process is a foundational technique for creating functionalized surfaces with tailored properties. The formation of SAMs on gold is a widely studied phenomenon, serving as a model system for understanding molecular self-assembly. nih.gov The interaction between the thiol and the gold surface can lead to the displacement of the herringbone reconstruction of the Au(111) surface, a characteristic feature of thiol SAM formation. nih.gov
Kinetics and Thermodynamics of Monolayer Formation
The formation of a this compound monolayer is a thermodynamically driven process. The stability of the resulting SAM is influenced by several factors, including the strength of the gold-thiolate bond and the van der Waals interactions between the adjacent propanethiol chains. The kinetics of SAM formation typically involve an initial rapid adsorption of molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered structure.
Structural Characterization of SAMs (e.g., molecular packing, chain tilt angles)
The structure of this compound SAMs on gold substrates is characterized by a high degree of order. Techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are employed to investigate the molecular arrangement and orientation.
STM studies on analogous systems, such as 3-mercaptopropyltrimethoxysilane (MPTMS) on Au(111), reveal the formation of two-dimensional, silica-like surfaces after hydrolysis and condensation of the silane end-groups. researchgate.net The molecular packing in these SAMs is often described by specific lattice structures. The alkyl chains of the propanethiol are typically tilted at a certain angle with respect to the surface normal to maximize van der Waals interactions between the chains, contributing to the stability and order of the monolayer.
Impact of Deposition Methods (e.g., vapor deposition, dip-coating, solution phase)
The method of deposition significantly influences the quality and structure of the resulting SAM. Common techniques include solution-phase deposition, vapor deposition, and dip-coating.
Solution-phase deposition , where the substrate is immersed in a dilute solution of the thiol, is the most common method. The concentration of the solution and the immersion time are critical parameters that affect the final structure and coverage of the monolayer. mdpi.com
Vapor deposition , where the substrate is exposed to the vapor of the molecule, can provide a cleaner environment and is often used for creating highly ordered SAMs.
Dip-coating involves withdrawing the substrate from a solution at a controlled speed, which can influence the orientation and packing of the molecules.
Tailoring Surface Properties for Specific Applications
The ability to form well-defined SAMs of this compound allows for the precise tailoring of surface properties for a variety of applications. The exposed methoxydimethylsilyl groups can be further reacted, providing a versatile platform for surface functionalization.
Control of Surface Energy and Wettability
The terminal group of a SAM largely determines the surface energy and wettability of the modified substrate. The methoxydimethylsilyl group of this compound can be hydrolyzed to form silanol groups, which can then undergo condensation to form a polysiloxane network. This process can significantly alter the surface properties.
By controlling the surface chemistry, the wettability can be tuned from hydrophilic to hydrophobic. The ability to control surface energy is critical in applications such as microfluidics, anti-fouling coatings, and biocompatible materials. nih.govresearchgate.net The relationship between surface energy and wettability is often characterized by measuring the contact angle of a liquid on the surface. mdpi.com
Enhancement of Interfacial Adhesion and Bonding
The functional groups presented by the SAM can be used to enhance adhesion between the substrate and an overlayer. The silanol groups formed after hydrolysis of the methoxydimethylsilyl groups can form strong covalent bonds with a variety of materials, including polymers and other inorganic surfaces. This enhanced interfacial bonding is crucial in applications such as composite materials, adhesives, and coatings. researchgate.net
For instance, in dental applications, organosilanes are used to promote adhesion between the inorganic filler particles and the organic resin matrix in dental composites. The ability of the silane to form a durable bond at the interface is essential for the mechanical properties and longevity of the restoration. nih.govresearchgate.net
Advanced Research Applications in Materials Science
Composite Materials Development
The development of high-performance composite materials relies heavily on the effective interaction between the reinforcing filler and the polymer matrix. The compound 3-(Methoxydimethylsilyl)propanethiol, a bifunctional organosilane, plays a crucial role as a coupling agent to enhance this interaction. Its unique molecular structure, featuring a methoxydimethylsilyl group at one end and a thiol group at the other, allows it to form a durable bridge between inorganic reinforcements and organic polymer matrices.
Improvement of Interfacial Bonding in Polymer Composites
Effective stress transfer from the polymer matrix to the reinforcing fibers is paramount for achieving desired mechanical properties in composite materials. This compound enhances interfacial bonding through a dual-reaction mechanism. The methoxysilyl group can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups present on the surface of inorganic fillers or fibers, forming stable covalent bonds. Concurrently, the thiol group at the other end of the molecule can react and form bonds with the polymer matrix, particularly with sulfur-cured elastomers and other polymers receptive to thiol chemistry. This molecular bridge improves the compatibility and adhesion between the two dissimilar phases, leading to enhanced mechanical performance of the composite.
The effectiveness of silane (B1218182) coupling agents in improving interfacial adhesion is well-documented. For instance, studies on similar silanes, such as 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMS), have shown significant improvements in the mechanical properties of composites. The treatment of fillers with TMS has been reported to enhance the interfacial adhesion between the filler and the polymer matrix, resulting in improved tensile and flexural strength. While direct studies on this compound are less common, its analogous structure and functional groups suggest a similar, if not more tailored, efficacy in specific polymer systems.
Table 1: Representative Mechanical Property Improvements with Silane Coupling Agents in Polymer Composites
| Composite System | Coupling Agent | Property Enhancement |
| Olive Pomace Flour/Polystyrene | 3-(Trimethoxysilyl) propyl methacrylate | Increased Young's modulus and improved filler-matrix interaction. researchgate.net |
| Kenaf/Linear Low-Density Polyethylene/Polyvinyl Alcohol | 3-(trimethoxysilyl)propyl methacrylate | Enhanced interfacial adhesion and improved tensile properties. ncsu.edu |
| Silica (B1680970)/Bis-GMA/TEGDMA | 3-methacryloxypropyl-trimethoxysilane | Improved dynamic elastic modulus. nih.gov |
Modification of Natural Fibers and Recycled Carbon Fibers for Polymer Composites
The use of natural fibers and recycled carbon fibers as reinforcements in polymer composites is a growing trend, driven by sustainability and cost-effectiveness. However, the inherent hydrophilic nature of natural fibers and the often-contaminated surfaces of recycled carbon fibers pose challenges to achieving strong interfacial bonding with hydrophobic polymer matrices. researchgate.netresearchgate.netijsr.net
Surface treatment of these fibers with this compound can mitigate these issues. For natural fibers, the silane's methoxy (B1213986) groups can react with the hydroxyl groups abundant in cellulose, rendering the fiber surface more hydrophobic and compatible with the polymer matrix. icm.edu.pl This improved compatibility reduces moisture absorption and enhances the mechanical integrity of the composite.
Nanomaterial Functionalization and Engineering
The precise control over the surface chemistry of nanomaterials is critical for their application in advanced technologies. This compound serves as a versatile surface modifying agent for a variety of nanomaterials, enabling their integration into functional devices and materials.
Surface Modification of Metal Nanoparticles (e.g., gold nanoparticles)
Gold nanoparticles (AuNPs) exhibit unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. The functionalization of AuNPs is essential for their stability and for tailoring their interactions with their environment. researchgate.netnih.gov The thiol group of this compound has a strong affinity for gold surfaces, leading to the spontaneous formation of a self-assembled monolayer (SAM). northwestern.eduresearchgate.netrsc.orgresearchgate.netrsc.org
This SAM passivates the AuNP surface, preventing aggregation and enhancing their stability in various media. nih.govnih.govresearchgate.net The outwardly projecting methoxydimethylsilyl groups can then be used for further reactions, allowing the AuNPs to be incorporated into polymer matrices or linked to other molecules for applications in sensing and diagnostics. researchgate.netnih.govmdpi.com
Table 2: Characteristics of Thiol-Based Self-Assembled Monolayers on Gold Nanoparticles
| Property | Description |
| Bonding | Strong covalent-like bond between sulfur and gold atoms. nih.gov |
| Stability | Significantly enhances the colloidal stability of gold nanoparticles. nih.gov |
| Functionality | Allows for the introduction of a wide range of terminal functional groups. |
| Applications | Biosensing, drug delivery, catalysis, and nanoelectronics. researchgate.net |
Functionalization of Metal Oxide Nanoparticles (e.g., nanosilica)
Silica nanoparticles (nanosilica) are widely used as fillers in composites, as drug delivery vehicles, and in catalysis, owing to their high surface area and biocompatibility. mdpi.comnih.gov The surface of nanosilica is rich in silanol (Si-OH) groups, which can readily react with the methoxysilyl end of this compound. flinders.edu.aunih.gov
This reaction grafts the propanethiol moiety onto the nanosilica surface, transforming it from hydrophilic to hydrophobic and introducing reactive thiol groups. researchgate.net These thiol groups can then be used for a variety of secondary reactions, such as attaching biomolecules, catalysts, or polymer chains, thereby creating multifunctional hybrid nanoparticles. For example, thiol-functionalized nanosilica has been shown to have a high loading capacity for certain drugs. researchgate.net
Surface Modification of Carbon-based Nanomaterials (e.g., graphene, carbon nanotubes)
Graphene and carbon nanotubes (CNTs) possess exceptional mechanical, electrical, and thermal properties, making them ideal reinforcing agents for polymer composites. nih.gov However, their tendency to agglomerate due to strong van der Waals forces hinders their effective dispersion in a polymer matrix. mdpi.comresearchgate.net
Stabilization of Nanomaterial Dispersions in Aqueous and Organic Media
The thiol (-SH) group of this compound provides a strong affinity for the surfaces of various metallic and semiconductor nanomaterials, while the methoxydimethylsilyl group allows for covalent bonding to silica-based matrices or self-condensation to form a protective layer. This dual functionality is critical for preventing the agglomeration of nanoparticles, thereby ensuring their stable dispersion in both aqueous and organic environments.
The stabilization mechanism primarily involves the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. The sulfur atom of the thiol group chemisorbs onto the nanomaterial, forming a robust bond. The pendant methoxydimethylsilyl groups can then undergo hydrolysis and condensation, creating a cross-linked siloxane network around the nanoparticle. This steric and covalent encapsulation effectively shields the nanoparticles from van der Waals forces that would otherwise lead to aggregation.
Detailed Research Findings:
Research has demonstrated the efficacy of thiol-containing silanes in stabilizing various nanomaterial dispersions. For instance, in the case of gold nanoparticles (AuNPs), the strong Au-S bond provides a stable anchor for the silane molecule. Subsequent hydrolysis and condensation of the methoxysilyl groups can lead to the formation of a silica shell, enhancing the stability of the AuNPs in different solvents and preventing their aggregation even under harsh conditions.
While specific data for this compound is not extensively published, the principles of stabilization are well-established with analogous thiol-silane compounds. The choice of a methoxydimethylsilyl group over a trimethoxysilyl group can influence the rate of hydrolysis and the density of the resulting siloxane network, offering a tunable parameter for controlling the surface properties and stability of the nanomaterials.
Table 1: Influence of Thiol-Silane Functionalization on Nanoparticle Stability
| Nanomaterial | Stabilizing Agent Principle | Dispersion Medium | Observed Stability Improvement |
| Gold Nanoparticles | Thiol-gold interaction and siloxane network formation | Aqueous & Organic | Enhanced resistance to aggregation in high ionic strength solutions and various organic solvents. |
| Silver Nanoparticles | Thiol-silver interaction and steric hindrance | Aqueous & Organic | Improved long-term stability and prevention of Oswald ripening. |
| Quantum Dots (e.g., CdSe/ZnS) | Thiol coordination to surface atoms and silica encapsulation | Organic | Increased photostability and prevention of fluorescence quenching. |
Sol-Gel Derived Organic-Inorganic Hybrid Materials (ORMOSILs/OMOCERs)
The sol-gel process is a versatile method for synthesizing solid materials from small molecules. When precursors containing organic functionalities, such as this compound, are used, the resulting materials are hybrid organic-inorganic networks known as ORMOSILs or ORMOCERs. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability).
Synthesis and Characterization of Hybrid Networks
The synthesis of ORMOSILs using this compound typically involves the hydrolysis and co-condensation of the methoxydimethylsilyl group with other silicon alkoxide precursors, such as tetraethoxysilane (TEOS). The process is generally carried out in a common solvent, often with an acid or base catalyst to control the rates of hydrolysis and condensation.
The thiol group of this compound can be preserved during the sol-gel process, becoming an integral part of the final hybrid network. This imparts specific functionalities to the material, such as the ability to bind with heavy metal ions or to participate in subsequent chemical reactions like thiol-ene click chemistry.
Characterization of these hybrid networks often involves a combination of techniques:
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups, such as Si-O-Si linkages, C-S bonds, and residual Si-OH groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si and ¹³C): To provide detailed information about the chemical environment of the silicon and carbon atoms, including the degree of condensation of the siloxane network.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid material and to determine the organic content.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology and microstructure of the resulting material.
Table 2: Typical Parameters in the Synthesis of Thiol-Functionalized ORMOSILs
| Parameter | Typical Range/Value | Influence on Material Properties |
| Molar ratio of this compound to TEOS | 1:10 to 1:1 | Affects the density of thiol functional groups and the flexibility of the network. |
| Water-to-alkoxide molar ratio (R) | 2 to 4 | Controls the extent of hydrolysis and the final network structure. |
| Catalyst (e.g., HCl, NH₄OH) | pH 2-3 or pH 9-10 | Influences the kinetics of hydrolysis and condensation, affecting porosity and morphology. |
| Solvent (e.g., ethanol, isopropanol) | Varies | Affects the solubility of precursors and the rate of gelation. |
Design of Functional Coatings for Diverse Applications
The ability to tailor the properties of ORMOSILs at the molecular level makes them highly suitable for the design of functional coatings. Thiol-functionalized hybrid coatings derived from this compound can be applied to various substrates to impart specific surface properties.
The application of these coatings is typically done via dip-coating, spin-coating, or spray-coating, followed by a thermal curing step to complete the condensation of the siloxane network and to ensure good adhesion to the substrate.
Diverse applications of these functional coatings include:
Anti-corrosion coatings for metals: The dense siloxane network acts as a physical barrier to corrosive agents, while the thiol groups can enhance adhesion to the metal surface.
Biocompatible coatings for medical implants: The ability to further functionalize the thiol groups with biomolecules can improve the biocompatibility of implants and reduce the risk of rejection.
Sensing layers in chemical sensors: The thiol groups can selectively bind to specific analytes, leading to a detectable change in the optical or electrical properties of the coating.
Hydrophobic and oleophobic surfaces: By co-condensing this compound with fluorinated silanes, coatings with low surface energy can be created, leading to water and oil repellency.
Table 3: Properties and Applications of Thiol-Functionalized ORMOSIL Coatings
| Property | Application Area | Mechanism of Functionality |
| Enhanced Adhesion | Protective Coatings | Thiol groups form strong bonds with metal substrates. |
| Chemical Reactivity | Biosensors, Catalysis | Thiol groups serve as anchor points for enzymes, antibodies, or catalytic nanoparticles. |
| Hydrophilicity/Hydrophobicity | Self-cleaning surfaces, Anti-fouling coatings | The balance of organic and inorganic components, along with further functionalization, controls surface energy. |
| Optical Transparency | Optical devices, Protective layers for glass | The amorphous, glass-like nature of the siloxane network allows for high light transmittance. |
Role in Heterogeneous Catalysis Research
Catalyst Design and Synthesis
The design and synthesis of efficient and robust heterogeneous catalysts are central to sustainable chemical processes. 3-(Methoxydimethylsilyl)propanethiol serves as a critical building block in this endeavor, facilitating the creation of catalysts with enhanced stability and recyclability.
Immobilization and Anchoring of Active Catalytic Species to Supports
The primary function of this compound in catalyst design is to act as a molecular bridge, covalently anchoring catalytically active species onto solid supports. The methoxydimethylsilyl end of the molecule readily undergoes hydrolysis and condensation reactions with the surface hydroxyl groups of common support materials like silica (B1680970), zeolites, and titania. This process results in a stable, functionalized surface.
The terminal thiol (-SH) group, with its strong affinity for various transition metals, provides an ideal site for the immobilization of metal nanoparticles or complexes. For instance, palladium, a widely used catalyst in cross-coupling reactions, can be effectively anchored to silica surfaces functionalized with thiol-containing silanes. Research on analogous compounds like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) has demonstrated the successful immobilization of palladium nanoparticles on mesoporous silica (SBA-15), creating a highly active and stable catalyst for Suzuki-Miyaura and Heck coupling reactions. nih.govresearchgate.net The strong interaction between the soft thiol ligand and the soft palladium metal ensures minimal leaching of the active metal, a critical factor for both the economic viability and the environmental impact of the catalytic process. nih.govresearchgate.net
Similarly, other catalytically active metals can be immobilized. For example, silver ions have been successfully captured by thiol-functionalized silica, indicating the potential for creating silver-based heterogeneous catalysts. nih.gov The versatility of the thiol group allows for the anchoring of a wide range of metal species, opening avenues for the design of novel catalysts for various chemical transformations.
Development of Supported and Recyclable Heterogeneous Catalysts
A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for their reuse and contributes to more sustainable chemical manufacturing. The use of this compound in catalyst synthesis directly addresses this by creating robustly supported catalysts.
The covalent bond formed between the silane (B1218182) and the support material is typically strong and stable under various reaction conditions. This prevents the active catalytic species from detaching from the support during the reaction and subsequent work-up procedures. Studies on palladium supported on mercaptopropyl-modified silica have shown that these catalysts can be recycled multiple times without a significant loss in their catalytic activity. nih.gov For example, a Si-thiol supported atomic-scale palladium catalyst was shown to be reusable for more than three cycles in Suzuki coupling reactions with no noticeable decrease in performance. nih.gov The ability to easily recover and reuse these expensive metal catalysts is a significant step towards greener and more cost-effective industrial processes.
The following table summarizes the recyclability of some palladium catalysts supported on thiol-functionalized silica, based on research on analogous systems.
| Catalyst System | Reaction | Number of Cycles | Final Yield/Activity | Reference |
| Pd on mercaptopropyl-modified SBA-15 | Suzuki-Miyaura Coupling | 5 | ~95% yield | nih.gov |
| Pd on Si-thiol | Suzuki Coupling | >3 | No noticeable loss of activity | nih.gov |
| Pd on thiol-functionalized epoxy resin | Heck Reaction | 8 | High stability | icm.edu.pl |
Mechanistic Understanding in Heterogeneous Catalytic Systems
Beyond its role in catalyst synthesis, this compound and related functionalized materials are valuable tools for probing the mechanisms of heterogeneous catalytic reactions. By providing a well-defined and characterizable surface, they allow researchers to gain insights into the nature of active sites and the factors influencing catalytic performance.
Investigation of Active Site Characteristics and Dynamics
The controlled grafting of this compound onto a support surface allows for the creation of isolated and well-defined active sites. This is in stark contrast to traditional heterogeneous catalysts where the active sites can be highly heterogeneous and difficult to characterize.
Various surface-sensitive analytical techniques can be employed to study the characteristics of these engineered active sites. For example, X-ray photoelectron spectroscopy (XPS) can provide information about the chemical state and coordination environment of the immobilized metal species. Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the interaction between the thiol group and the metal, as well as the adsorption of reactants onto the catalyst surface. ispub.com
By studying these well-defined model systems, researchers can gain a fundamental understanding of the structure of the active site and how it changes during the catalytic cycle. This knowledge is crucial for the rational design of more efficient and selective catalysts.
Influence of Silane Structure on Catalytic Activity and Selectivity
The structure of the silane coupling agent itself can have a significant impact on the performance of the resulting heterogeneous catalyst. While direct studies on this compound are limited, research on other organosilanes provides valuable insights into the potential effects of its structure.
The length and nature of the alkyl chain connecting the silicon atom to the thiol group can influence the accessibility of the active site. A longer chain might provide more flexibility, allowing the catalytic center to better accommodate substrates, but it could also lead to undesirable interactions with the support or other surface-bound species. The presence of two methyl groups on the silicon atom in this compound, as opposed to three methoxy (B1213986) groups in MPTMS, could also affect the surface chemistry and the stability of the siloxane bond with the support. Research on silylated polymer elastomers has shown that the choice of crosslinking silanes and their functionalities significantly impacts the final properties of the material. adhesivesmag.com Similarly, in catalysis, these structural variations in the silane linker can be expected to modulate the electronic and steric environment of the active site, thereby influencing the catalyst's activity and selectivity. mdpi.com
Applications in Organic Synthesis (e.g., Biginelli Reaction)
The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), is a cornerstone of medicinal chemistry due to the diverse biological activities of its products. mdpi.com The development of efficient and reusable heterogeneous catalysts for this reaction is an area of active research.
While there is no direct report on the use of this compound as a catalyst or support for the Biginelli reaction, the principles of catalyst design using functionalized silica suggest its high potential in this area. Heterogeneous catalysts, such as those based on functionalized silica, are known to be effective in promoting the Biginelli reaction. mdpi.comrsc.org For instance, a pyridinium-functionalized organosilica has been successfully employed as a reusable nanocatalyst for the synthesis of DHPMs under solvent-free conditions. mdpi.com Another study demonstrated the use of aluminum-planted mesoporous silica as an efficient catalyst for the same reaction. rsc.org
A plausible approach would be to use a thiol-functionalized support, prepared using this compound, to immobilize a Lewis acidic metal center, which is known to catalyze the Biginelli reaction. The thiol groups would act as strong anchoring sites for the metal, while the silica support would ensure the heterogeneity and recyclability of the catalyst. The following table presents results from studies using functionalized silica-based catalysts in the Biginelli reaction, highlighting the potential for similar systems derived from this compound.
The development of a this compound-based heterogeneous catalyst for the Biginelli reaction would represent a significant advancement, offering a potentially more sustainable and efficient route to these valuable pharmaceutical building blocks.
Computational and Theoretical Studies of 3 Methoxydimethylsilyl Propanethiol Systems
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. These in silico techniques offer insights into geometry, stability, and reactivity before engaging in extensive experimental work.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties, including optimized geometry and chemical reactivity. While specific DFT studies on 3-(methoxydimethylsilyl)propanethiol are not extensively documented in public literature, extensive research on the closely related compound 3-mercaptopropyltrimethoxysilane (MPTMS) provides a strong framework for understanding its behavior. tyut.edu.cnresearchgate.net
DFT calculations are used to find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, calculations would focus on the rotational barriers of the propyl chain and the orientation of the methoxy (B1213986) and thiol groups.
Furthermore, DFT is used to compute various reactivity descriptors. These indices help predict how and where a molecule will react. Key descriptors include chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the molecule's tendency to accept or donate electrons. tyut.edu.cn The first step in these analyses is the hydrolysis of the methoxy group to form a reactive silanol (B1196071) (-Si-OH), a process whose reaction pathways can also be investigated using DFT. figshare.comresearchgate.netresearchgate.netgelest.com
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | Si-C | ~1.88 Å |
| Bond Length | C-S | ~1.85 Å |
| Bond Length | S-H | ~1.34 Å |
| Bond Length | Si-O | ~1.65 Å |
| Bond Angle | Si-C-C | ~114° |
| Bond Angle | C-C-S | ~112° |
| Bond Angle | C-S-H | ~97° |
| Bond Angle | C-Si-O | ~109° |
Note: These values are illustrative and based on typical parameters from studies on analogous organosilanes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would show that the HOMO is likely localized around the electron-rich sulfur atom of the thiol group, while the LUMO may be distributed around the silicon center, particularly after hydrolysis, making it susceptible to nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability and reactivity |
Note: These values are hypothetical, intended to illustrate the output of an FMO analysis.
Mulliken charge analysis is a method for estimating partial atomic charges from the basis sets used in quantum chemistry calculations. This analysis provides a way to visualize the electron distribution across a molecule. An Electrostatic Potential (ESP) map complements this by plotting the electrostatic potential on the molecule's electron density surface. Red regions on an ESP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, this analysis would reveal a high negative charge on the sulfur and oxygen atoms due to their high electronegativity. The silicon atom would carry a partial positive charge, making it an electrophilic center. The ESP map would visually confirm these findings, highlighting the nucleophilic character of the thiol group and the electrophilic nature of the silyl (B83357) group, which are the key reactive centers of the molecule.
Table 3: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (a.u.) |
| S (in Thiol) | -0.15 |
| Si | +0.70 |
| O (in Methoxy) | -0.45 |
| C (alpha to Si) | -0.20 |
| C (beta to Si) | -0.18 |
| C (gamma to Si) | -0.10 |
Note: These charge values are illustrative examples derived from the expected electronic structure.
Simulations of Interfacial Interactions and Self-Assembly Processes
To understand how this compound functions in applications like surface modification, it is essential to simulate its interaction with substrates and its organization into larger assemblies.
The primary application of organosilanes like this compound is the functionalization of hydroxyl-rich surfaces, such as silica (B1680970) (SiO₂) or other metal oxides. researchgate.netthenanoholdings.comresearchgate.netnih.govacs.org The grafting process is complex and can be modeled using both quantum methods (like DFT) and classical molecular dynamics. nih.gov The process typically involves two main steps:
Hydrolysis: The methoxy group (-OCH₃) on the silicon atom reacts with trace water to form a reactive silanol group (-OH). researchgate.netresearchgate.netgelest.com
Condensation: The newly formed silanol group condenses with a hydroxyl group on the substrate surface, forming a stable covalent Si-O-Surface bond and releasing a water molecule. acs.orgacs.org
DFT calculations, particularly on the related MPTMS molecule, have shown that several grafting modes are possible. tyut.edu.cnresearchgate.net For this compound, which has one hydrolyzable group, the primary mode would be "monodentate" grafting, where one molecule forms one bond with the surface. However, intermolecular condensation can also occur, where the silanol group of one molecule reacts with another to form a Si-O-Si linkage, leading to a cross-linked network on the surface. journaldephysique.org Theoretical studies help determine the energetic favorability of these different structures. daneshyari.com
Table 4: Potential Grafting and Condensation Modes on a Silica Surface
| Mode | Description | Key Bond Formed |
| Monodentate Grafting | A single molecule bonds to one site on the surface. | Si-O-Si (surface) |
| Intermolecular Condensation | Two hydrolyzed molecules react with each other. | Si-O-Si (intermolecular) |
| Hydrogen Bonding | A hydrolyzed molecule physisorbs to the surface via hydrogen bonds without forming a covalent link. | Si-OH···O (surface) |
When this compound molecules are grafted onto a surface, they can self-organize into a Self-Assembled Monolayer (SAM). northwestern.edu Molecular Dynamics (MD) simulations are the primary tool used to study the structure and dynamics of these monolayers. journaldephysique.orgacs.orguoc.grrsc.orgx-mol.comrsc.org
In an MD simulation, a model system is constructed consisting of a substrate slab (e.g., amorphous or crystalline silica), a number of silane (B1218182) molecules, and often a solvent. nih.gov The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM, or a reactive force field like ReaxFF). acs.orgjournaldephysique.org The simulation then calculates the trajectory of every atom over time, allowing for the analysis of the equilibrium structure of the monolayer.
Key structural properties obtained from these simulations include the grafting density (molecules per unit area), the tilt angle of the alkyl chains with respect to the surface normal, the monolayer thickness, and the ordering of the terminal thiol groups. uoc.grnih.govresearchgate.net These simulations have shown that the final structure of organosilane SAMs can be less crystalline and contain more defects compared to the well-studied alkanethiol-on-gold systems. journaldephysique.org The simulations provide invaluable insight into how factors like grafting density and surface roughness influence the final orientation and availability of the thiol functional groups for subsequent reactions. nih.gov
Table 5: Typical Parameters and Outputs for MD Simulation of a Monolayer
| Parameter/Output | Typical Value/Description |
| Simulation Input | |
| Force Field | AMBER, ReaxFF, or similar |
| Substrate Model | Amorphous SiO₂ with surface hydroxyl groups |
| System Size | 100-400 silane molecules |
| Simulation Time | 10-100 nanoseconds |
| Structural Output | |
| Grafting Density | 1-4 molecules/nm² |
| Average Tilt Angle | 20-40 degrees from surface normal |
| Monolayer Thickness | 5-8 Å (dependent on tilt) |
| Surface Coverage | 60-95% |
Advanced Computational Methodologies for Complex Systems
The study of this compound and related organosilane systems benefits significantly from advanced computational methodologies. These techniques provide insights into complex chemical processes that are often difficult or impossible to observe through experimental means alone. Specifically, multiscale theoretical modeling and molecular dynamics simulations have emerged as powerful tools for understanding the behavior of these compounds in various applications.
Multiscale Theoretical Modeling in Catalysis
In the context of catalysis, a common multiscale approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. rsc.org This method treats the chemically reactive part of the system, such as the thiol group of the silane and the active site of a catalyst, with high-accuracy quantum mechanics (QM). The remainder of the system, including the bulk of the catalyst support and the solvent, is described using computationally less expensive molecular mechanics (MM) force fields. rsc.org This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within a realistic and complex environment.
For instance, in the study of thiol-functionalized silica nanoparticles as catalysts, multiscale modeling can be employed to investigate the reaction mechanisms. Thiol-functionalized silicas have been used as supports for gold nanoparticles, which show remarkable catalytic activity in reactions like the reduction of 4-nitrophenol. rsc.org A QM/MM model could be constructed where the gold cluster and the thiol-terminated ligand are the QM region, while the rest of the silica support and the surrounding solvent are the MM region. Such a model would allow researchers to study the electronic structure of the active site, the binding of reactants to the catalyst, and the energy barriers of the reaction pathway.
Recent research on the functionalization of mesoporous silica nanoparticles for catalysis highlights the importance of understanding the distribution and accessibility of active sites, which can be modeled using multiscale approaches. iastate.edu These models can help in designing more efficient catalysts by optimizing the structure and composition of the functionalized surface. rsc.org
Table 1: Representative Applications of Multiscale Modeling in Catalysis
| Catalytic System | Computational Method | Key Findings |
| Gold nanoparticles on thiol-functionalized silica | QM/MM | Elucidation of reaction mechanisms for reduction reactions, role of the thiol linker in stabilizing the nanoparticles. |
| Enzyme mimics on functionalized surfaces | Multiscale Modeling | Identification of key interactions for substrate binding and turnover, guiding the design of synthetic catalysts. |
| Thiol-ene reactions on silica surfaces | DFT and MD | Understanding the kinetics and thermodynamics of surface modification reactions. acs.org |
Molecular Dynamics Simulations for Time-Dependent Processes
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of systems containing this compound. These simulations are particularly useful for understanding time-dependent processes such as the formation of self-assembled monolayers (SAMs), ligand dynamics on a surface, and the diffusion of molecules.
The formation of a SAM from this compound on a substrate like silica or a metal oxide is a dynamic process that can be modeled using MD. Simulations can track the hydrolysis of the methoxysilyl group, the subsequent condensation and covalent bonding to the surface, and the self-organization of the propanethiol chains. These simulations can reveal how factors like solvent, temperature, and surface chemistry affect the final structure and quality of the monolayer.
Once a surface is functionalized with this compound, MD simulations can be used to study the time-dependent behavior of the tethered thiol groups. For example, the flexibility and orientation of the propanethiol chain can be analyzed, which is crucial for applications where the thiol group is intended to bind to other molecules, such as in biosensors or catalyst supports. The diffusion of small molecules or ions near the functionalized surface can also be simulated to understand how the modified surface influences local concentrations and transport properties. acs.org
A key aspect that can be investigated with MD is the interaction of the functionalized surface with its environment over time. For example, simulations can model the adsorption and diffusion of molecules on the surface, providing insights into the binding energies and residence times of different species. acs.org This is particularly relevant for understanding the performance of these materials in applications like chromatography, sensing, and catalysis.
Table 2: Time-Dependent Processes Studied by Molecular Dynamics Simulations
| Process | System | Key Parameters Investigated |
| Self-Assembled Monolayer (SAM) Formation | This compound on Silica | Hydrolysis and condensation rates, chain tilt angle, surface coverage |
| Ligand Dynamics | Thiol-functionalized surface in solvent | Conformational changes of the alkyl-thiol chain, interaction with solvent molecules |
| Analyte Adsorption | Small molecules on a functionalized surface | Adsorption free energy, diffusion coefficients, residence time |
Advanced Characterization Techniques for 3 Methoxydimethylsilyl Propanethiol and Modified Systems
Spectroscopic Analysis
Spectroscopy is a fundamental tool for probing the atomic and molecular properties of 3-(Methoxydimethylsilyl)propanethiol. Different spectroscopic techniques offer unique information, from elemental identification to the elucidation of complex chemical structures.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. carleton.edu When a substrate is functionalized with this compound, XPS is invaluable for confirming the presence and integrity of the silane (B1218182) layer.
Survey scans are initially performed to identify all elements present on the surface. For a successfully modified surface, these scans would reveal the presence of silicon (Si), oxygen (O), carbon (C), and sulfur (S). High-resolution scans of the specific elemental regions provide detailed information about the chemical bonding environments.
Key findings from XPS analysis include:
S 2p Spectrum: The presence of a peak in the S 2p region is direct evidence of the thiol group. For the unoxidized thiol (–SH), this peak typically appears at a binding energy of around 164-165 eV. researchgate.net A shift to higher binding energies would indicate oxidation of the thiol to species like sulfonates (–SO₃H). researchgate.net
Si 2p Spectrum: The Si 2p peak confirms the presence of the silyl (B83357) group. Its binding energy provides information about the Si-O and Si-C bonds.
O 1s and C 1s Spectra: The oxygen and carbon spectra are also analyzed. The O 1s peak corresponds to the methoxy (B1213986) group (Si-O-C), while the C 1s spectrum can be deconvoluted to show contributions from the propyl chain (C-C, C-S), the methyl groups (Si-C), and the methoxy group (C-O). researchgate.net
XPS is a powerful tool for studying the surface properties of plasma-treated polymers and can be used to quantify the polar species grafted onto them. bohrium.com
| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical Group |
|---|---|---|
| S 2p | ~164-165 | Thiol (-SH) |
| Si 2p | ~102-103 | Methoxydimethylsilyl (O-Si-C) |
| O 1s | ~532-533 | Methoxy (Si-O-C) |
| C 1s | ~285-287 | Alkyl chain, Methoxy |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, making it a crucial tool for identifying the functional groups present in a molecule.
For this compound, FTIR analysis confirms the molecule's structural integrity by detecting vibrations characteristic of its specific bonds. When used to analyze a surface modified with this silane, the appearance of these characteristic peaks confirms successful grafting.
Key vibrational bands for this compound include:
S-H Stretching: A weak but distinct peak typically observed in the range of 2550–2570 cm⁻¹ is a clear indicator of the thiol group. researchgate.netresearchgate.net
C-H Stretching: Strong absorptions in the 2850–2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl and methyl groups. researchgate.net
Si-O-C Stretching: A prominent, strong band around 1080–1190 cm⁻¹ is characteristic of the Si-O-C linkage in the methoxysilane (B1618054) moiety. researchgate.net
Si-C Stretching: Vibrations associated with the Si-C bond are typically found near 800-840 cm⁻¹. researchgate.net
The presence of a broad band around 3500 cm⁻¹ would indicate hydrolysis of the methoxy groups to form silanol (B1196071) (Si-OH) groups. researchgate.netresearchgate.net
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Associated Functional Group |
|---|---|---|
| S-H Stretch | 2550 - 2570 | Thiol |
| C-H Stretch (aliphatic) | 2850 - 2960 | Propyl and Methyl Groups |
| Si-O-C Stretch | 1080 - 1190 | Methoxy Silyl |
| Si-C Stretch | 800 - 840 | Dimethyl Silyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of chemical compounds in solution. While ¹H and ¹³C NMR are standard for confirming the organic propylthiol portion of the molecule, ²⁹Si NMR provides specific and crucial information about the silicon environment.
²⁹Si NMR is highly sensitive to the nature and number of substituents attached to the silicon atom, offering a wide range of chemical shifts that are diagnostic of the silicon's coordination environment. huji.ac.il
Chemical Shift: For this compound, the silicon atom is bonded to one oxygen atom (from the methoxy group), two carbon atoms (from the methyl groups), and another carbon atom (from the propyl chain). This constitutes an "M-type" (R₃SiO) structural unit. The ²⁹Si NMR spectrum would show a single resonance in the chemical shift region characteristic for such M-units. The exact position of this peak provides a unique fingerprint for the compound's silicon core. The presence of a single, sharp peak confirms the purity of the sample with respect to the silicon environment. researchgate.net
Hydrolysis and Condensation Monitoring: ²⁹Si NMR is also exceptionally useful for monitoring the hydrolysis of the methoxy group (Si-OCH₃) to a silanol group (Si-OH) and subsequent condensation to form siloxane bonds (Si-O-Si). These transformations cause significant and predictable shifts in the ²⁹Si resonance, allowing for the real-time study of sol-gel processes or surface grafting reactions.
Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface analysis technique that uses ultraviolet photons to probe the electronic states in the valence band region of a material. wikipedia.org It is even more surface-sensitive than XPS, with a typical analysis depth of just 2-3 nm. thermofisher.com UPS is used to measure key electronic properties like the work function and the ionization potential of a material.
When a surface, such as a metal or a semiconductor, is modified with a self-assembled monolayer of this compound, UPS can reveal:
Work Function Modification: The formation of a molecular dipole layer on the surface alters the substrate's work function. UPS measures this change by observing the shift in the secondary electron cutoff edge of the spectrum. researchgate.net This information is critical in organic electronics for tuning the energy level alignment at interfaces.
Valence Band Structure: The UPS spectrum shows peaks corresponding to the molecular orbitals of the adsorbed this compound molecule. These features provide a fingerprint of the molecule's electronic structure in the adsorbed state. wikipedia.org
Ionization Energy: UPS can be used to determine the ionization energy of the molecule, which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO). For the closely related compound 3-(trimethoxysilyl)propanethiol, a vertical ionization energy of 9.01 eV has been determined using photoelectron spectroscopy. nist.gov This value gives a direct measure of the energy of the HOMO level, a fundamental parameter in charge transport physics.
Microscopic and Morphological Characterization
While spectroscopy provides chemical information, microscopy techniques are essential for visualizing the physical structure and topography of surfaces modified with this compound.
Scanning Electron Microscopy (SEM) for Surface Topography and Nanoparticle Distribution
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and composition at the micro- and nanoscale.
In the context of this compound, SEM is used to:
Visualize Surface Modification: SEM can be employed to observe changes in the surface morphology of a substrate after the application of the silane. It can reveal whether the silane forms a smooth, uniform layer or creates a rougher, more textured surface. yildiz.edu.tr
Characterize Nanoparticle Distribution: A primary application of thiol-terminated silanes is to act as a molecular linker for anchoring nanoparticles to a substrate. The thiol group (–SH) exhibits a strong affinity for noble metals (like gold and silver) and various semiconductor nanoparticles. After immobilizing nanoparticles on a surface functionalized with this compound, SEM is the principal tool used to assess the outcome. It allows researchers to directly visualize the density and distribution of the nanoparticles, confirming whether they are well-dispersed, aggregated into clusters, or arranged in specific patterns. This morphological information is critical for applications in catalysis, sensing, and plasmonics.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanostructures functionalized with this compound. This technique is particularly vital in the study of modified nanoparticles, such as gold nanoparticles (AuNPs), where the silane's thiol group enables covalent attachment to the particle surface.
In a typical application, TEM analysis provides critical information on the morphology, size distribution, and aggregation state of nanoparticles before and after surface functionalization. For instance, when AuNPs are functionalized, TEM images can confirm that the core nanoparticle morphology remains intact and that the functionalization process does not induce significant agglomeration. mdpi.com High-resolution TEM (HR-TEM) can further reveal the crystalline structure of the nanoparticle core and, in some cases, provide evidence of the organic layer surrounding it. cnr.it Studies on similar thiol-functionalized AuNPs have shown that TEM is used to verify the average particle diameter and monodispersity, which are critical parameters for their application in fields like nanomedicine and biosensing. mdpi.comcnr.itresearchgate.net
Scanning Transmission Electron Microscopy (STEM) for High-Resolution Imaging
Scanning Transmission Electron Microscopy (STEM) offers complementary information to TEM, providing high-resolution imaging with enhanced contrast, which is particularly useful for compositional analysis. STEM, especially when coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), allows for elemental mapping of the functionalized nanostructures.
This capability would enable researchers to confirm the presence and distribution of silicon and sulfur from the this compound molecule on the surface of a substrate or nanoparticle. While specific STEM studies on this particular silane are not prevalent, the methodology is well-established for analogous systems. For example, in the characterization of functionalized dithiol self-assembled monolayers (SAMs) on gold, high-resolution imaging techniques are essential to understand the molecular arrangement and surface coverage, which STEM can effectively probe. nsf.gov
Surface-Sensitive and Interfacial Analysis
The primary utility of this compound is in surface modification, making the analysis of interfacial properties paramount. Techniques that are sensitive to the outermost atomic or molecular layers of a material are therefore essential for characterizing its performance.
Contact Angle Measurements for Wettability and Surface Energy
Contact angle goniometry is a fundamental technique used to quantify the wettability of a surface after modification with this compound. By measuring the angle a liquid droplet forms with the surface, one can infer changes in hydrophobicity or hydrophilicity, which directly relates to the surface free energy.
The formation of a self-assembled monolayer (SAM) of a silane like this is expected to alter the surface properties significantly. For the structurally similar (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS), studies have shown that the water contact angle changes systematically with the immersion time of a silicon substrate in the silane solution. researchgate.net Initially, the hydrophilic native oxide on the silicon wafer exhibits a low contact angle. As the MPTS monolayer forms, the surface becomes more hydrophobic due to the exposed propyl chains, leading to an increase in the water contact angle. This progression from a hydrophilic to a more hydrophobic state is a clear indicator of successful monolayer formation and quality. researchgate.net The final contact angle value provides a quantitative measure of the surface energy of the newly formed silane layer.
Table 1: Representative Contact Angle Data for a Silane-Modified Surface
This table illustrates typical data obtained from contact angle measurements during the formation of a SAM of (3-mercaptopropyl)trimethoxysilane (MPTS), an analogue of this compound.
| Immersion Time | Water Contact Angle (°) | Surface Character |
| 0 min (Bare SiO₂) | ~20° | Hydrophilic |
| 5 min | ~55° | Partially Modified |
| 30 min | ~65° | Modified |
| 24 hours | ~70° | Stable Monolayer |
Note: Data is illustrative and based on findings for the analogous compound (3-mercaptopropyl)trimethoxysilane. researchgate.net
Ellipsometry for Thin Film Thickness Determination
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness of thin films with sub-nanometer precision. cymitquimica.comjawoollam.com It is ideally suited for measuring the thickness of SAMs formed by this compound on a reflective substrate, such as silicon or gold.
The technique works by measuring the change in polarization of light upon reflection from the sample surface. cymitquimica.com From this change, both the thickness and the refractive index of the film can be determined by fitting the experimental data to a model. jawoollam.com In studies of the analogous silane MPTS, ellipsometry has been used to monitor the growth of the SAM over time. researchgate.net The results typically show a rapid initial increase in thickness, which then plateaus as a complete, densely packed monolayer is formed. This provides quantitative confirmation of the monolayer's presence and an accurate measurement of its height, which can be correlated with the length and orientation of the silane molecules on the surface. researchgate.net
Table 2: Illustrative Ellipsometry Data for Silane Monolayer Growth
This table shows representative film thickness data as a function of assembly time for a SAM of (3-mercaptopropyl)trimethoxysilane (MPTS).
| Assembly Time | Film Thickness (nm) |
| 1 min | 0.5 |
| 10 min | 0.8 |
| 1 hour | 1.1 |
| 12 hours | 1.2 |
| 24 hours | 1.2 |
Note: Data is illustrative and based on findings for the analogous compound (3-mercaptopropyl)trimethoxysilane. researchgate.net
Quartz Crystal Microbalance (QCM) for Adsorption and Packing Density Studies
A Quartz Crystal Microbalance (QCM), particularly with Dissipation monitoring (QCM-D), is a highly sensitive mass-sensing technique that can monitor the adsorption of molecules onto a surface in real-time. It functions by measuring changes in the resonant frequency of a quartz crystal sensor as mass is added to or removed from its surface.
When forming a SAM of this compound on a QCM sensor (typically gold-coated to utilize the thiol-gold affinity), the frequency decreases as the silane molecules adsorb. This allows for the precise tracking of the adsorption kinetics. mdpi.com By analyzing the total frequency shift (Δf), the adsorbed mass per unit area (Γ) can be calculated using the Sauerbrey equation, which in turn can be used to estimate the packing density of the molecules in the monolayer. Furthermore, the simultaneous measurement of energy dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer, indicating whether it is rigid and solid-like or soft and diffuse. mdpi.com
Thermal and Rheological Analysis
Thermal and rheological analyses are critical for understanding the stability and mechanical properties of materials modified or synthesized with this compound, particularly when it is used as a coupling agent or additive in polymer composites or adhesives.
Rheological Analysis measures the flow and deformation of materials in response to an applied force. For adhesive or sealant formulations containing this compound, rheological properties such as viscosity, shear-thinning behavior, and viscoelastic moduli (G' and G'') are critical to performance. cnr.it The incorporation of the silane can affect the cross-linking density and polymer-filler interactions within a matrix, leading to changes in the material's complex viscosity and elasticity, which can be quantified using an oscillatory rheometer. cnr.it These measurements are essential for optimizing the formulation for specific applications, ensuring it has the correct flow properties for application and curing characteristics for final performance.
Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability
Thermogravimetric Analysis (TGA) is a powerful technique for quantifying the amount of organic material, such as this compound, grafted onto an inorganic substrate and for assessing the thermal stability of the resulting modified system. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting weight loss at different temperatures provides insights into the decomposition of the grafted organic layer.
For silica (B1680970) surfaces modified with organosilanes, the TGA thermogram typically shows an initial weight loss below 150°C, corresponding to the removal of physically adsorbed water. The primary decomposition of the grafted silane occurs at higher temperatures. The weight loss in this region can be used to calculate the grafting density (σ), which is the number of grafted molecules per unit of surface area.
The grafting density can be calculated from the percentage of weight loss (%WL) obtained from the TGA curve using the following equation:
σ (molecules/nm²) = (%WL × A × 10¹⁸) / (M × (100 - %WL))
Where:
%WL is the percentage of weight loss from the TGA curve corresponding to the decomposition of the grafted silane.
A is the specific surface area of the substrate (e.g., silica gel) in m²/g.
M is the molar mass of the grafted silane, which is 164.34 g/mol for this compound.
Research on silica nanoparticles functionalized with thiol-terminated silanes has reported grafting densities as high as 5.7 molecules per nm², as determined by TGA. flinders.edu.au In a study involving the modification of silica gel with dimethyldichlorosilane, a related organosilane, the TGA curve of the modified silica showed a distinct weight loss at temperatures between 400°C and 500°C, which was attributed to the decomposition of the grafted silane groups. scholarlinkinstitute.org Beyond 550°C, the weight loss profile resembled that of unmodified silica, indicating the complete removal of the organic layer. scholarlinkinstitute.org The thermal stability of the modified silica was found to be greater than the parent silica up to the decomposition temperature of the grafted groups. scholarlinkinstitute.org
A hypothetical TGA analysis of silica gel modified with this compound would be expected to show a significant weight loss in a temperature range characteristic of the cleavage of the Si-C and C-S bonds of the propanethiol chain. The following table illustrates hypothetical data for such an analysis:
| Sample | Initial Weight (mg) | Weight Loss below 150°C (%) | Weight Loss (150-600°C) (%) | Grafting Density (molecules/nm²) |
| Unmodified Silica Gel | 10.00 | 2.5 | 3.0 | N/A |
| Modified Silica Gel | 10.00 | 1.8 | 15.0 | Calculated Value |
Calculation based on a hypothetical specific surface area for the silica gel.
The thermal stability of the grafted layer is indicated by the onset temperature of decomposition. For systems modified with polydimethylsiloxanes, the stability is influenced by the chain length of the grafted polymer. researchgate.net Similarly, for this compound modified systems, the thermal stability would be a critical parameter for applications involving elevated temperatures.
Chromatographic and Separation Methods
Chromatographic techniques are indispensable for the analysis and purification of this compound and for characterizing its reactions.
High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of individual components in a mixture. For an organosilane like this compound, which possesses both polar (thiol) and non-polar (dimethylsilyl and propyl chain) characteristics, reversed-phase HPLC (RP-HPLC) is a suitable analytical method.
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More non-polar compounds interact more strongly with the stationary phase and are retained longer.
A reported analytical method for this compound utilizes a Newcrom R1 reversed-phase column. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is also scalable for preparative separation, which is used for the isolation and purification of the compound. sielc.com For applications where the purified compound needs to be compatible with mass spectrometry (MS), the non-volatile phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com
The development of a preparative HPLC method involves several key steps, starting from analytical scale method development to loading studies and finally scaling up to a preparative scale. The goal is to maximize the throughput while achieving the desired purity of the isolated compound.
The following table outlines a hypothetical set of parameters for the HPLC analysis of this compound:
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the exact mobile phase composition |
The purification of reaction mixtures containing this compound can be effectively achieved using preparative HPLC. By scaling up the analytical method, it is possible to isolate the desired product from starting materials, by-products, and other impurities. The success of the purification is typically confirmed by analyzing the collected fractions using analytical HPLC to assess their purity. High-throughput preparative HPLC-MS systems can further streamline the purification process by enabling mass-based fraction collection. tarosdiscovery.com
Future Research Directions and Emerging Trends
Integration with Advanced Manufacturing Technologies
The evolution of manufacturing beyond traditional methods presents a significant opportunity for the application of functional molecules like 3-(Methoxydimethylsilyl)propanethiol. Advanced manufacturing, particularly additive manufacturing (3D printing), relies on the precise formulation of materials with tailored properties. The thiol (-SH) group on this compound is particularly suited for "thiol-ene" click chemistry. researcher.lifenih.gov This highly efficient and specific reaction between a thiol and a carbon-carbon double bond ('ene') is instrumental in forming crosslinked polymer networks. ulb.ac.benih.gov
Future research will likely explore the incorporation of this compound into inks and resins for 3D printing technologies such as stereolithography (SLA) and direct ink writing (DIW). mdpi.com By reacting with 'ene'-functionalized polymers or oligomers, the silane (B1218182) can act as a crucial crosslinker, enabling the rapid curing and solidification of printed layers with high geometric fidelity. ulb.ac.benih.gov This integration could lead to the development of novel composite materials with enhanced mechanical strength and durability, suitable for aerospace and automotive applications. dakenchem.com
| Advanced Manufacturing Technology | Potential Role of this compound | Key Enabling Chemistry | Potential Outcome |
|---|---|---|---|
| Stereolithography (SLA) / Digital Light Processing (DLP) | Crosslinker in photopolymer resin formulation. | Photoinitiated Thiol-Ene Reaction | High-resolution 3D printed parts with improved mechanical properties and thermal stability. mdpi.com |
| Direct Ink Writing (DIW) | Rheology modifier and crosslinker in "bio-inks" or composite pastes. nih.gov | Thiol-Ene Click Chemistry | Fabrication of complex, functional scaffolds for tissue engineering or customized elastomeric components. researcher.lifenih.gov |
| Composite Manufacturing | Adhesion promoter between inorganic fillers (e.g., silica (B1680970), glass fibers) and a polymer matrix within a 3D-printed structure. | Silane Hydrolysis and Condensation; Thiol-Ene Reaction | Lightweight, high-strength functional composites with superior interfacial integrity. dakenchem.com |
Development of Smart and Responsive Materials Systems
"Smart" or "stimuli-responsive" materials, which change their properties in response to external signals, are a major frontier in materials science. nih.gov The functional groups of this compound provide a chemical handle to impart such responsiveness. The thiol group is particularly sensitive to the redox environment. nih.gov
A key future direction is the design of redox-responsive systems. The thiol group can be oxidized to form a disulfide bond (-S-S-), and this bond can be cleaved back to thiols under reducing conditions. mdpi.com By incorporating this compound into a polymer network, it is possible to create materials that degrade or alter their structure in the presence of specific reducing agents like glutathione, which is found at elevated concentrations inside cancer cells. mdpi.comresearchgate.netmdpi.com This opens possibilities for targeted drug delivery systems where a therapeutic payload is released specifically within the target cellular environment. nih.govresearchgate.net
While this compound itself is not pH-responsive, the broader strategy involves creating multi-stimuli-responsive materials. nih.gov Future research could focus on co-polymerizing monomers containing this silane with other functional monomers that respond to different stimuli, such as pH or temperature. mdpi.com This could lead to the development of highly specific "multi-key" systems for applications in diagnostics, bio-sensors, and regenerative medicine. nih.gov
| Stimulus | Relevant Chemistry of Thiol Group | Potential Application | Mechanism |
|---|---|---|---|
| Redox (e.g., Glutathione) | Oxidation of thiols to disulfide bonds (R-SH → R-S-S-R) and reduction of disulfides back to thiols. mdpi.com | Targeted Drug Delivery | Disulfide crosslinks within a nanocarrier are stable in the bloodstream but break apart in the high-glutathione environment of a tumor cell, releasing the drug. mdpi.com |
| Multi-Stimuli (Redox + pH) | Combined with pH-sensitive moieties in a co-polymer system. mdpi.com | Advanced Biosensors | The material changes conformation or releases a signaling molecule only when both a specific pH and a specific redox potential are present, increasing signal specificity. researchgate.net |
Further Elucidation of Interfacial Mechanisms at the Atomic Scale
While the general mechanism of silane coupling agents is understood, a precise, atomic-scale picture of the interfacial region is crucial for optimizing material performance. zmsilane.com Future research will increasingly rely on a combination of advanced surface characterization techniques and computational modeling to probe the interface formed by this compound.
Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) will continue to be vital. strath.ac.uk XPS can provide detailed information about the chemical bonding between the silane's silicon atom and the substrate's hydroxyl groups, confirming the formation of covalent Si-O-Substrate bonds. wiley.comresearchgate.net AFM can map the topography of the silane layer on the substrate, revealing whether it forms a uniform monolayer or thicker, island-like structures, which depends on deposition conditions. scielo.brresearchgate.net
A significant emerging trend is the use of Molecular Dynamics (MD) simulations to complement experimental work. mdpi.com MD simulations can model the behavior of individual this compound molecules at the interface, providing insights that are difficult to obtain experimentally. mdpi.com Researchers can simulate how the molecules orient themselves on different substrates (e.g., silica, metals), how water molecules affect the hydrolysis and condensation reactions at the interface, and how the propanethiol chain interacts with a polymer matrix. researchgate.netwhiterose.ac.uknih.gov This atomic-level understanding will enable the rational design of interfaces for maximum adhesion, durability, and performance. nih.gov
| Technique | Type of Information Provided | Key Research Question for this compound |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface. researchgate.net | What is the nature and extent of covalent bonding between the silane and the substrate? |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and morphology of the deposited silane layer. scielo.br | Does the silane form a monolayer or a thicker, polymerized network on the surface under different conditions? |
| Molecular Dynamics (MD) Simulations | Atomistic positions, orientations, and interactions over time. mdpi.commdpi.com | How do water molecules influence the silane layer's stability? How do the thiol-terminated chains entangle with the polymer matrix? |
Sustainable Synthesis and Application Strategies for Organosilane Coupling Agents
The chemical industry is undergoing a shift towards more sustainable and environmentally friendly practices, a trend that directly impacts the future of organosilane production. dakenchem.com Future research on this compound will likely focus on developing "green" synthesis routes and applications.
One major area of development is the use of bio-based precursors. mdpi.com Traditional synthesis routes often rely on petrochemical feedstocks. Researchers are now exploring the use of renewable resources, such as eugenol (B1671780) (derived from lignin), to synthesize novel silane coupling agents. researchgate.netmdpi.com This approach could be adapted to create bio-based alternatives for the precursors of this compound, reducing the carbon footprint of its production.
Another key trend is the development of cleaner, more efficient synthesis processes in line with the principles of green chemistry. chemistryjournals.net This includes moving away from chlorine-based chemistries (e.g., chlorosilanes), which produce corrosive byproducts, towards direct, chlorine-free syntheses using alcohols. mdpi.com Furthermore, there is a push to replace precious metal catalysts (like platinum) used in hydrosilylation reactions with catalysts based on more abundant and less toxic metals, such as cobalt. nih.govacs.org Adopting water-based or solvent-free application methods also minimizes the release of volatile organic compounds (VOCs). dakenchem.com These sustainable strategies will be critical for the continued and expanded use of organosilane coupling agents in a circular economy. dakenchem.com
Q & A
Q. Q1: What are the optimized methods for synthesizing 3-(methoxydimethylsilyl)propanethiol and its derivatives?
A1: The synthesis typically involves transesterification reactions. For example, 3-(trimethoxysilyl)-propanethiol can be modified by reacting with ethylene glycol monomethyl ether using dibutyltin oxide as a catalyst in benzene. This yields derivatives like 3-(tri-2-methoxyethoxysilyl)-propanethiol with ~90% yield after vacuum distillation . Key steps include:
- Catalyst selection : Dibutyltin oxide improves reaction efficiency.
- Solvent choice : Benzene ensures optimal solubility but requires careful handling due to toxicity.
- Purification : Vacuum distillation removes unreacted precursors and byproducts.
Advanced Characterization Techniques
Q. Q2: How can nuclear magnetic resonance (NMR) and electro-spray ionization mass spectrometry (ESI-MS) validate the stoichiometry of complexes involving this compound?
A2:
- NMR : Proton and silicon NMR track chemical shifts to confirm ligand-metal coordination. For instance, lithium or sodium ion complexes in acetonitrile show distinct shifts for the Si-O and S-H groups .
- ESI-MS : Quantifies molecular ion peaks to determine complex stoichiometry (e.g., 1:1 or 2:1 ligand-to-metal ratios) .
- Data interpretation : Cross-referencing NMR integration with ESI-MS peak intensities ensures accuracy in stability constant calculations.
Stability and Reactivity in Host-Guest Systems
Q. Q3: What factors influence the stability of host-guest complexes formed by this compound with alkali metal ions?
A3: Stability constants depend on:
- Solvent polarity : Acetonitrile enhances ion dissociation, favoring stronger complexation .
- Ligand structure : The Si(OR)₃ group’s electron-withdrawing effects increase Lewis acidity, improving ion binding .
- Counterion effects : Tetraphenylborate anions reduce ion pairing, enhancing ligand-metal interaction .
Surface Modification and Self-Assembly
Q. Q4: How does this compound enable organic monolayer formation on metal surfaces?
A4:
- Mechanism : The thiol (-SH) group binds to metals (e.g., silver), while the silyl group facilitates cross-linking via hydrolysis, forming stable monolayers .
- Experimental design :
Material Properties Under Thermal Stress
Q. Q5: How do substrate temperature variations affect the viscoelastic properties of propanethiol-derived plasma polymer films (PPFs)?
A5:
- Temperature-dependent behavior :
- Characterization tools :
Contradictions in Hazard Classification
Q. Q6: Why do safety data sheets (SDS) for structurally similar silyl-propanethiols show discrepancies in hazard classification?
A6: Variations arise from:
- Regulatory gaps : Some SDS list "No known hazard" due to incomplete GHS classification data (e.g., OSHA HCS exemptions) .
- Purity differences : Commercial grades may contain stabilizers (e.g., MEHQ) that alter toxicity profiles .
- Mitigation strategy : Always conduct in-house toxicity screening, even if SDS claims low hazard .
Advanced Applications in Nanotechnology
Q. Q7: Can this compound be used to create nanopatterns in bilayer systems?
A7: Yes, via controlled surface instabilities:
- Fabrication steps :
- Critical parameters :
Methodological Pitfalls in Synthesis
Q. Q8: What common errors occur during the synthesis of silyl-propanethiol derivatives, and how can they be avoided?
A8:
- Catalyst degradation : Dibutyltin oxide hydrolyzes in humid conditions. Use anhydrous solvents and inert atmospheres .
- Byproduct formation : Incomplete transesterification yields methoxy-ethoxy mixtures. Monitor reaction progress via FT-IR (C-O-Si peak at 1080 cm⁻¹) .
- Safety oversight : Thiol oxidation generates disulfides. Add antioxidants (e.g., BHT) to prevent degradation .
Data Reproducibility Challenges
Q. Q9: Why might reported stability constants for silyl-propanethiol-metal complexes vary across studies?
A9: Discrepancies stem from:
- Ionic strength differences : High salt concentrations (e.g., 0.1 M NaClO₄) mask true binding affinities .
- Technique limitations : NMR underestimates weak complexes (K < 10² M⁻¹), whereas ESI-MS overestimates them due to gas-phase artifacts .
- Standardization : Use IUPAC-recommended buffers (e.g., TRIS) and report ionic strength/pH for comparability .
Future Research Directions
Q. Q10: What unexplored applications exist for this compound in materials science?
A10: Promising areas include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
